molecular formula C28H24O8 B1246087 Calixresorc[4]arene

Calixresorc[4]arene

Cat. No.: B1246087
M. Wt: 488.5 g/mol
InChI Key: YVGKLVZOQWYWTI-UHFFFAOYSA-N
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Description

Definition and Classification Within Macrocyclic Chemistry

Calixresorcarene, systematically known as resorcinarene, constitutes a specific subfamily within the broader calixarene macrocyclic family. The compound is defined as a macrocycle or cyclic oligomer fundamentally based on the condensation reaction between resorcinol (1,3-dihydroxybenzene) and aldehyde molecules. This structural architecture positions calixresorcarene as a distinctive type of calixarene, distinguished by its resorcinol-derived building blocks rather than the phenol-based units characteristic of traditional calixarenes.

The macrocyclic classification of calixresorcarene aligns with the International Union of Pure and Applied Chemistry definition of macrocycles as molecules containing rings of twelve or more atoms. Classical examples within this category include crown ethers, calixarenes, porphyrins, and cyclodextrins, establishing a well-defined chemical family with shared structural and functional characteristics. The tetrameric nature of calixresorcarene, indicated by the designation, specifies the incorporation of four resorcinol units within the cyclic framework.

Structurally, calixresorcarene exhibits characteristic architectural features that define its classification within macrocyclic chemistry. The compound demonstrates a distinctive bowl-shaped conformation, characterized by a wide upper rim and a narrow lower rim. The upper rim incorporates eight hydroxyl groups distributed across the resorcinol units, creating a hydrophilic interface, while the internal cavity provides a hydrophobic environment suitable for guest molecule accommodation. This structural dichotomy establishes calixresorcarene as an amphiphilic macrocycle with pronounced host-guest complexation capabilities.

The crown conformation represents the most thermodynamically stable arrangement for calixresorcarene structures. This stability derives from the formation of intramolecular hydrogen bonds between adjacent phenolic hydroxyl groups, which preserve the characteristic crown structure through C4v symmetry. Alternative conformational states, including diamond and boat configurations, have been documented under specific synthetic conditions, though these represent less favorable thermodynamic arrangements.

Chemical classification data for calixresorcarene demonstrates significant molecular diversity within this compound class. The parent tetramethyl derivative exhibits a molecular formula of C32H32O8 with a molecular weight of 544.6 grams per mole. The systematic nomenclature designates this compound as 2,8,14,20-tetramethylpentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol. Related derivatives include functionalized variants with propoxymethyl substituents, yielding larger molecular weights approaching 889 grams per mole.

Historical Development and Evolution in Supramolecular Research

The historical trajectory of calixresorcarene development traces its origins to fundamental observations made by Adolf von Baeyer during the late nineteenth century. In 1872, Baeyer investigated the condensation reaction between benzaldehyde and resorcinol in acidic conditions, noting the formation of a complex product mixture that exhibited distinctive color changes upon base addition. The red solution containing his products transformed to violet upon alkaline treatment, providing the first documented evidence of what would later be identified as resorcinarene formation.

Baeyer's initial observations represented a significant challenge for the analytical capabilities of that era. The product mixture obtained from resorcinol and benzaldehyde condensation exceeded the characterization methods available during the late 1800s, leaving the precise nature of these compounds undetermined for several decades. Over the subsequent century, advances in analytical techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance spectroscopy, enabled comprehensive structural elucidation of these complex macrocyclic products.

The definitive identification of Baeyer's products as cyclic tetramers of resorcinol marked a pivotal moment in macrocyclic chemistry development. This structural confirmation established calixresorcarene as the first documented resorcinarene compounds, providing a foundation for subsequent synthetic and theoretical investigations. The recognition that these condensation reactions produced discrete macrocyclic structures rather than polymeric materials opened new avenues for controlled synthesis and functional modification.

Subsequent research developments revealed the sophisticated supramolecular properties inherent in calixresorcarene structures. Yasuhiro Aoyama's research group at Kyoto University pioneered investigations into the host-guest complexation potential of resorcinarenes, demonstrating their capacity to interact with other molecules through well-defined binding interactions. These findings established calixresorcarene compounds as viable molecular recognition platforms, expanding their relevance beyond synthetic chemistry into functional applications.

The evolution of calixresorcarene research gained significant momentum through contributions from Nobel laureate Donald J. Cram and associated researchers. Cram's investigations utilized the resorcinarene scaffold as a fundamental building block for constructing novel molecular architectures, including cavitands and carcerands. These structural elaborations demonstrated the versatility of calixresorcarene as a platform for creating increasingly sophisticated supramolecular systems.

Modern supramolecular research has revealed the remarkable self-assembly capabilities of calixresorcarene compounds. Crystalline state investigations and organic solvent studies have documented the formation of hexameric assemblies, where six resorcinarene molecules aggregate into nanocapsules with internal volumes approaching one cubic nanometer. These supramolecular structures exhibit geometries reminiscent of Archimedean solids, stabilized through hydrogen bonding networks and capable of encapsulating solvent molecules or other guest species.

Contemporary research has expanded the synthetic methodology for calixresorcarene preparation, incorporating green chemistry principles and alternative catalytic systems. Solvent-free synthesis protocols utilizing mechanochemical grinding techniques have been developed, representing environmentally sustainable approaches to macrocycle formation. These methodological advances have enhanced the accessibility of calixresorcarene compounds while reducing environmental impact associated with traditional synthetic approaches.

The integration of calixresorcarene compounds into advanced materials applications represents a significant evolution in their utilization. Recent investigations have demonstrated their incorporation into battery materials, polymeric systems, and sensing devices, highlighting their continued relevance in contemporary chemical research. These applications leverage the unique structural properties and molecular recognition capabilities developed through decades of fundamental research, illustrating the successful translation of basic macrocyclic chemistry principles into practical technological solutions.

Research into conformational dynamics has revealed the sophisticated structural behavior exhibited by calixresorcarene derivatives under various conditions. Temperature-dependent Nuclear Magnetic Resonance studies have documented conformational interconversion processes, with activation barriers for pseudorotation determined to be approximately 54.72 kilojoules per mole. These findings demonstrate the dynamic nature of calixresorcarene structures and their responsiveness to environmental conditions.

Properties

Molecular Formula

C28H24O8

Molecular Weight

488.5 g/mol

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol

InChI

InChI=1S/C28H24O8/c29-21-9-22(30)14-1-13(21)5-15-2-17(25(33)10-23(15)31)7-19-4-20(28(36)12-27(19)35)8-18-3-16(6-14)24(32)11-26(18)34/h1-4,9-12,29-36H,5-8H2

InChI Key

YVGKLVZOQWYWTI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2O)O)CC3=CC(=C(C=C3O)O)CC4=C(C=C(C(=C4)CC5=C(C=C(C1=C5)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Drug Delivery Systems

Calixresorc arene derivatives have been extensively studied for their potential as drug delivery systems. Their ability to form stable micelles and encapsulate hydrophobic drugs enhances the efficacy of therapeutic agents.

  • Micellar Systems : Recent studies have demonstrated the synthesis of bioactive calixarene micelles capable of encapsulating anticancer drugs. For instance, a calixarene derivative was designed with hydrophobic and hydrophilic moieties that facilitated self-assembly in aqueous environments, improving drug solubility and bioavailability .
  • Targeted Delivery : The incorporation of targeting ligands, such as folic acid, into calixarene micelles has shown promise in enhancing cellular uptake of anticancer drugs, thereby increasing therapeutic effectiveness against various cancer cell lines .

Sensing Technologies

Calixresorc arene is also utilized in the development of sensors for detecting ions and small molecules due to its selective binding properties.

  • Ion Selective Electrodes : Calixresorc arene derivatives have been employed in ion-selective electrodes for the detection of sodium and potassium ions. These electrodes demonstrate excellent selectivity and sensitivity, making them suitable for clinical applications such as blood sodium measurement .
  • Optical Sensors : The functionalization of calixresorc arene with chromophores has led to the development of optical sensors capable of detecting specific metal ions and gaseous ammonia. The optical properties change upon ion coordination, allowing for sensitive detection methods .

Antibacterial Applications

The antibacterial properties of calixresorc arene derivatives have been explored extensively, revealing their potential as therapeutic agents against bacterial infections.

  • Antimicrobial Activity : Studies have shown that calixresorc arene and its derivatives exhibit significant bacteriostatic activity against pathogens such as Escherichia coli and Staphylococcus aureus. For example, certain sulfonamide derivatives demonstrated minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
  • Mechanism of Action : The mechanism behind the antibacterial action is believed to involve disruption of bacterial cell membranes or interference with vital cellular processes, making them promising candidates for new antibacterial drugs .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Drug DeliveryMicelles for anticancer drugsEnhanced solubility and bioavailability
Targeted delivery systemsIncreased uptake in cancer cells using folic acid
Sensing TechnologiesIon-selective electrodesHigh selectivity for sodium and potassium ions
Optical sensorsEffective detection of metal ions and ammonia
Antibacterial AgentsAntimicrobial compoundsSignificant activity against E. coli and S. aureus

Case Study 1: Calixarene Micelles in Cancer Therapy

A study investigated a novel amphiphilic calixarene derivative designed for drug delivery. The micelles formed by this compound showed effective encapsulation of doxorubicin, leading to enhanced cytotoxicity against various cancer cell lines including A549 and MDA-MB-231. The study highlighted the importance of structural modifications in optimizing drug delivery systems for improved therapeutic outcomes.

Case Study 2: Optical Detection Using Calixresorc arene

Research focused on a calixarene derivative modified with a nitrophenylazophenol chromophore for optical sensing applications. This sensor exhibited a significant spectral shift upon ion binding, demonstrating its potential for real-time monitoring in environmental and clinical settings.

Chemical Reactions Analysis

Self-Assembly and Aggregation Behavior

Calixresorc arene derivatives self-assemble into supramolecular structures in polar solvents, driven by hydrophobic interactions and hydrogen bonding. Key findings include:

  • pH-Dependent Aggregation : Amphiphilic resorcarenes with ionizable carboxyl or hydroxyl groups form lyophilic colloids in THF/water mixtures. Aggregation occurs at specific pH values, with colloid diameters ranging from 150–200 nm (observed via dynamic light scattering) .

  • Modulation via Functionalization : Substitution patterns on the upper rim (e.g., methyl esters vs. carboxylates) shift the hydrophilic-lipophilic balance, altering aggregation thresholds. For example:

Resorcarene DerivativeUpper Rim GroupsAggregation pH RangeColloid Diameter (nm)
R1 Methyl esters6.5–7.5180 ± 20
R2 Carboxylates4.0–5.0150 ± 15
R3 Phenolic -OH8.0–9.0200 ± 25

These aggregates enhance solubility of hydrophobic drugs like Glabrescione B (GlaB) via inclusion complexation .

Functionalization via Multicomponent Reactions

The upper and lower rims of calixresorc arene undergo regioselective modifications:

  • Hexamide Synthesis : Reaction with Meldrum’s acid, isocyanides, and primary amines yields hexamide derivatives (85–92% yields). These derivatives exhibit improved water solubility and host-guest binding for biomolecules like NADH (Ka=3.74×105M1K_a=3.74\times 10^5\,\text{M}^{-1}) .

  • Acridine Conjugation : Three-component reactions with acridine derivatives produce DNA-intercalating agents. Fluorescence titrations reveal binding constants of 1.2×104M11.2\times 10^4\,\text{M}^{-1} with calf thymus DNA .

Click Chemistry Modifications

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces functional triazole groups:

  • Water-Soluble Triazoles : Tetraazide calixresorc arene reacts with propargylamines to form cationic triazole derivatives. These compounds form stable submicron aggregates (CAC = 0.050.1mM0.05–0.1\,\text{mM}) and show potential for gene delivery .

  • Lower Rim Alkylation : Butyl or tetradecyl chains added via alkylation enhance lipophilicity, enabling micelle formation for drug encapsulation .

Ion Channel Formation

Calixresorc arene amides mediate transmembrane ion transport:

  • Cl⁻/SO₄²⁻ Selectivity : Tetrabutylamide derivatives form Cl⁻-selective channels in lipid bilayers, with a transport selectivity ratio of 12:1 (Cl⁻ vs. SO₄²⁻) .

  • pH-Responsive Assembly : In the presence of HCl, tetramethylamide derivatives self-assemble into solid-state chloride channels stabilized by 16 hydrogen bonds per dimer .

Preparation Methods

Traditional One-Pot Synthesis

The foundational method involves heating resorcinol with an aldehyde (e.g., formaldehyde or acetaldehyde) in an acidic aqueous or ethanolic medium. Hydrochloric acid or BF₃·OEt₂ catalyzes the cyclization, yielding calixresorcarene in 60–75% yield after crystallization. The reaction proceeds via electrophilic aromatic substitution, where the aldehyde forms a carbocation intermediate that attacks resorcinol’s activated para positions.

Reaction Conditions:

  • Molar Ratio: Resorcinol:aldehyde = 1:2

  • Catalyst: 12 M HCl or BF₃·OEt₂ (5 mol%)

  • Temperature: 80–100°C

  • Time: 6–12 hours

Solvent and Catalyst Optimization

Replacing aqueous HCl with ethanol improves solubility and reduces side products like linear oligomers. BF₃·OEt₂ enhances regioselectivity by stabilizing transition states, favoring cyclic tetramer formation over larger macrocycles. Microwave-assisted synthesis reduces reaction time to 1–2 hours while maintaining yields above 70%.

Stepwise Alkylation Strategies

Sequential Functionalization of the Lower Rim

Shu et al. developed a six-step protocol to introduce four distinct substituents on the lower rim:

  • Monoalkylation: Treat calixresorcarene with NaOCH₃ and R₁X (alkyl halide) in CH₃CN (75% yield).

  • Dialkylation: React with K₂CO₃ and R₂X to install a second group at the 3-position.

  • Benzoate Protection: Mask 1,3-O-disubstituted sites using benzoyl chloride.

  • Trialkylation: Deprotect and alkylate with R₃X/NaH.

  • Final Alkylation: Introduce R₄X/NaH to achieve tetra-substitution.

Key Advantages:

  • Enables precise control over substituent spatial arrangement.

  • Yields chiral calixresorcarenes via restricted ring inversion.

Challenges in Steric Hindrance

Bulky substituents (e.g., benzyl or tert-butyl) at the 1,3-positions hinder further functionalization. CsF in DMF mitigates this by enhancing nucleophilicity, allowing sequential alkylation even with sterically demanding groups.

Ring-Closing Metathesis Approach

Synthesis of Resorcinarene Cavitands

Parulekar et al. employed Grubbs’ catalyst to bridge adjacent resorcinol units via olefin metathesis, creating rigid cavitands:

  • Olefin Installation: Attach allyl groups to resorcinol’s hydroxyls.

  • Metathesis: React with Grubbs’ catalyst (5 mol%) in CH₂Cl₂ at 40°C for 24 hours.

  • Hydrogenation: Reduce double bonds using H₂/Pd-C to stabilize the structure.

Outcomes:

  • Yield: 65–80% for cavitands with enforced C₄ symmetry.

  • Applications: Enhanced molecular encapsulation for gas storage.

Monoalkylation Techniques

Weak Base-Mediated Selectivity

Groenen et al. demonstrated that weakly basic conditions (K₂CO₃ in CH₃CN or CsF in DMF) promote monoalkylation by deprotonating only the most acidic phenolic oxygen:

  • Substrate: Calixarene (1 equiv)

  • Base: K₂CO₃ (0.6 equiv) or CsF (1.2 equiv)

  • Alkylating Agent: Excess R-X (e.g., methyl iodide, allyl bromide)

  • Yield: 50–70% with <10% dialkylated byproduct

Solvent Effects

Polar aprotic solvents (DMF, MeCN) stabilize the mono-deprotonated intermediate, preventing over-alkylation. Conversely, THF or toluene leads to incomplete conversion due to poor solubility.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Acid-catalyzed cyclization60–75Scalable, low-costLimited substituent diversity
Stepwise alkylation50–65High regioselectivityMulti-step, time-intensive
Ring-closing metathesis65–80Rigid cavitand formationRequires pre-functionalized olefins
Monoalkylation50–70Single-step, minimal byproductsRestricted to small alkyl groups

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for calixresorc[4]arene derivatives, and how can their purity and structural integrity be validated?

  • Methodological Answer : this compound synthesis typically involves acid-catalyzed condensation of resorcinol with aldehydes under reflux conditions. Key steps include controlling stoichiometry, temperature, and reaction time to optimize yield. Structural validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm macrocyclic ring formation and functionalization .
  • X-ray Crystallography : To resolve 3D conformation and cavity dimensions .
  • Elemental Analysis : To verify purity (>95% recommended for reproducible studies) .
    • Experimental Reproducibility : Detailed protocols must specify solvent systems, catalyst concentrations, and purification steps (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing host-guest interactions in this compound systems?

  • Methodological Answer :

  • UV-vis Titration : Quantify binding constants (Ka) via Benesi-Hildebrand plots; ideal for anthracene- or pyrene-functionalized derivatives .
  • Fluorescence Spectroscopy : Monitor quenching/enhancement effects (e.g., F⁻ detection via pyrene emission quenching at 392 nm) .
  • HPLC-MS : Resolve complexation-induced shifts in retention times and mass-to-charge ratios .
    • Data Interpretation : Job’s plot analysis confirms stoichiometry, while van’t Hoff plots assess thermodynamic parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound-based sensors for anions like F⁻ versus H2PO4⁻?

  • Methodological Answer : Contradictions often arise from solvent polarity, counterion effects, or competing equilibria. Systematic approaches include:

  • Solvent Screening : Compare binding in CH2Cl2/CH3CN (1:1 v/v) vs. pure DMSO; dielectric constants influence anion solvation .
  • Counterion Control : Use tetrabutylammonium salts to minimize cation interference .
  • Competitive Titrations : Introduce competing anions to isolate selectivity profiles .
    • Case Study : Pyrene-armed calix[4]arene showed F⁻ selectivity in CH2Cl2/CH3CN but cross-reactivity in aqueous media due to hydration effects .

Q. What strategies optimize this compound-based nanocarriers for pH-responsive drug delivery while maintaining blood compatibility?

  • Methodological Answer :

  • Functionalization : Introduce pH-labile groups (e.g., acylhydrazone or acetal linkers) for controlled release in acidic tumor microenvironments .
  • Hemocompatibility Testing :
  • Anti-Platelet Assays : Measure ADP-induced aggregation inhibition (e.g., IC50 values via turbidimetry) .
  • Coagulation Profiles : Prothrombin time (PT) and activated partial thromboplastin time (aPTT) to assess anticoagulant activity .
  • BSA Binding Studies : Use fluorescence quenching to evaluate nanoparticle-protein interactions and predict in vivo stability .

Q. How do structural modifications (e.g., upper vs. lower rim functionalization) impact the supramolecular assembly of calixresorc[4]arenes in aqueous versus organic media?

  • Methodological Answer :

  • Upper Rim Modifications : Bulky groups (e.g., PEG chains) enhance aqueous solubility and stabilize micellar aggregates .
  • Lower Rim Modifications : Sulfonate or carboxylate groups promote ionic interactions, enabling hydrogel formation .
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radii shifts (e.g., from 10 nm in CHCl3 to 200 nm in water) .

Guidelines for Rigorous Research Design

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Define Population (e.g., nanocarriers), Intervention (pH-responsive functionalization), Comparison (unmodified carriers), Outcome (drug release efficiency) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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